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molecular formula C13H20O B8756294 2-sec-Butyl-6-isopropylphenol CAS No. 74926-97-9

2-sec-Butyl-6-isopropylphenol

Cat. No. B8756294
M. Wt: 192.30 g/mol
InChI Key: NMTCMJXRNZCLIH-UHFFFAOYSA-N
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Patent
US08350097B2

Procedure details

(−)-2-Sec-butyl-6-isopropylaniline (3) (1.92 g, 10 mmol) was dissolved in 20 ml 15% H2SO4 at 60° C., and then cooled to 0° C. A solution of NaNO2 (0.76 g, 11 mmol) in 8 ml water was added to the reaction mixture rapidly (˜30 sec) with vigorous stirring keeping temperature below 0° C. The solution was stirred for an additional 2 minutes, and then added in one portion to the suspension of Cu2O (1.5 g), in aqueous CuSO4×5H2O (10 g in 220 ml) with vigorous stirring at 50° C. Reaction mixture was stirred 30 min. and cooled to room temperature. The reaction was repeated five times with the same scale (total 9.13 g of aniline was used), and all reaction mixtures were combined. Organic material was extracted twice with ether (400 ml). The solvent was evaporated, and the compound purified by silica gel chromatography. CombiFlash chromatography (Hexane/EtAc) was performed and final product distilled (105-110*C/˜3 mm) (4.1 g (45%). Optical rotation: α20D=−7.58° (c=5, pentane). 1H NMR (250 MHz, chloroform-d1) δ 0.84-0.90 (t. 3H), δ 1.21-1.26 (m. 11H), δ 2.85-2.89 (m. 1H), δ 3.11-3.16 (m. 1H), δ 4.74 (s, 1H), δ 6.87-6.90 (t, 1H) δ 6.987-7.05(m 2H).
Name
(−)-2-Sec-butyl-6-isopropylaniline
Quantity
1.92 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.76 g
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two
[Compound]
Name
Cu2O
Quantity
1.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
9.13 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([C:5]1[CH:11]=[CH:10][CH:9]=[C:8]([CH:12]([CH3:14])[CH3:13])[C:6]=1N)([CH2:3][CH3:4])[CH3:2].N([O-])=[O:16].[Na+].NC1C=CC=CC=1>OS(O)(=O)=O.O.[O-]S([O-])(=O)=O.[Cu+2]>[CH:1]([C:5]1[CH:11]=[CH:10][CH:9]=[C:8]([CH:12]([CH3:14])[CH3:13])[C:6]=1[OH:16])([CH2:3][CH3:4])[CH3:2] |f:1.2,6.7|

Inputs

Step One
Name
(−)-2-Sec-butyl-6-isopropylaniline
Quantity
1.92 g
Type
reactant
Smiles
C(C)(CC)C1=C(N)C(=CC=C1)C(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
0.76 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
8 mL
Type
solvent
Smiles
O
Step Three
Name
Cu2O
Quantity
1.5 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[O-]S(=O)(=O)[O-].[Cu+2]
Step Four
Name
Quantity
9.13 g
Type
reactant
Smiles
NC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with vigorous stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
temperature below 0° C
STIRRING
Type
STIRRING
Details
The solution was stirred for an additional 2 minutes
Duration
2 min
STIRRING
Type
STIRRING
Details
with vigorous stirring at 50° C
CUSTOM
Type
CUSTOM
Details
Reaction mixture
STIRRING
Type
STIRRING
Details
was stirred 30 min.
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
all reaction mixtures
EXTRACTION
Type
EXTRACTION
Details
Organic material was extracted twice with ether (400 ml)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the compound purified by silica gel chromatography
DISTILLATION
Type
DISTILLATION
Details
final product distilled (105-110*C/˜3 mm) (4.1 g (45%)

Outcomes

Product
Name
Type
Smiles
C(C)(CC)C1=C(C(=CC=C1)C(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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